molecular formula C10H7IO3S B180220 4-Iodonaphthalene-1-sulfonic acid CAS No. 162109-21-9

4-Iodonaphthalene-1-sulfonic acid

Cat. No. B180220
M. Wt: 334.13 g/mol
InChI Key: KMQGGFGAIYGADD-UHFFFAOYSA-N
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Description

4-Iodonaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H7IO3S . It is an aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group at the 1-position .


Molecular Structure Analysis

The molecular structure of 4-Iodonaphthalene-1-sulfonic acid can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Visible . The structure can be optimized, and the wavenumbers of typical vibrational modes can be calculated using methods like the B3LYP method and the 6-311++G (d, p) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodonaphthalene-1-sulfonic acid can be determined using various techniques. For instance, its molecular weight can be calculated to be 350.13 g/mol .

Scientific Research Applications

  • Observation of Cationic Wheland-like Intermediates : A study using 1-Iodonaphthalene-2,4-diamines demonstrated the formation of stable Wheland-like tetrahedral cationic species observable by NMR, providing insights into the mechanisms of deiodination of such compounds (Twum et al., 2013).

  • Degradation of Naphthalenesulfonic Acids by Ozone : Research into the degradation of naphthalenesulfonic acids, which are common in the textile industry for azo dye synthesis, found that the presence of sulfonic groups increases resistance to biological treatment and affects reactivity to ozone (Rivera-Utrilla et al., 2002).

  • Nano-Fe3O4 Encapsulated-Silica Particles with Sulfonic Acid Groups : A study described the preparation of sulfonic acid-functionalized silica-coated nano-Fe3O4 particles, highlighting their use as efficient catalysts for Knoevenagel condensation and Michael addition reactions of aromatic aldehydes (Nemati et al., 2012).

  • Sulfonated Polyimides for Fuel Cell Application : The synthesis of sulfonated diamine monomers, including 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid, was reported for the development of sulfonated polyimides for fuel cell applications. These materials showed improved stability toward water and fair stability to oxidation (Fang et al., 2002).

  • Trace Element Analysis : Dinonylnaphthalene sulfonic acid has been used as a preconcentrating agent for enriching trace metal ions, demonstrating its utility in neutron activation analysis for the determination of trace elements in biological and natural water samples (Yang et al., 1977).

  • Interactions with Benzene and Naphthalene Sulfonates : A study on the adsorption behaviors of benzene and naphthalene sulfonates with activated carbon cloth revealed insights into their interactions and adsorption mechanisms in aqueous solutions (Ayranci et al., 2010).

properties

IUPAC Name

4-iodonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQGGFGAIYGADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569873
Record name 4-Iodonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodonaphthalene-1-sulfonic acid

CAS RN

162109-21-9
Record name 4-Iodonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Nakamura, TJ Yoo, AL Grossberg, D Pressman - Immunochemistry, 1970 - Elsevier
… 3.5 mg of the potassium salt of 4-iodonaphthalene-1sulfonic acid and 5 mc of carrier free l~sI were dissolved in distilled water, adjusted to pH 4.5 by adding 0.1 N HC1. The final solution …
Number of citations: 14 www.sciencedirect.com

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